2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Stereochemistry Synthesis Olfactory Properties

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS 80449-32-7) is a discrete small-molecule spiroacetal distinguished by its precisely defined 3-(2-furanyl) substituent. Unlike 3-alkyl analogs existing as diastereomeric mixtures, this single entity ensures reproducible structure-activity relationships critical for serine protease inhibitor targeting. Essential reference standard for stereochemical studies, fragrance lead discovery, and protease inhibitor development. Select this rigorously characterized compound for data integrity.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 80449-32-7
Cat. No. B1205196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
CAS80449-32-7
Synonymsacid-stable protease inhibitor
Miraclid
MR 20
MR 20 (magnetic powder) of urinastatin
MR-20 (magnetic powder)
trypsin inhibitor MR-20
ulinastatin
urinary trypsin inhibitor
urinary trypsin inhibitor (68)
urinary trypsin inhibitor-like inhibitor (43)
urinastatin
UTI(68)
UTI68
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CC2(CC=C1)COC(OC2)C3=CC=CO3
InChIInChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
InChIKeyODVKSTFPQDVPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS 80449-32-7): A Procurement-Ready Small Molecule Spiroacetal


2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- (CAS 80449-32-7) is a small-molecule spiroacetal defined by its molecular formula C13H16O3 and molecular weight of 220.26 g/mol [1]. This compound is a defined chemical entity, distinguished by its 2,4-dioxaspiro[5.5]undec-8-ene core with a 3-(2-furanyl) substituent [2]. While often referenced in association with the glycoprotein ulinastatin, this CAS number specifically denotes the discrete small molecule, which serves as a critical chemical component or synthetic building block in pharmaceutical and fragrance research [3].

Why Analogs of CAS 80449-32-7 Cannot Be Simply Substituted in Research


Generic substitution of this spiroacetal framework is precluded by the structural specificity required for its function. The stereochemistry of the 2,4-dioxaspiro[5.5]undec-8-ene core and the nature of the 3-substituent are critical determinants of activity [1]. For instance, even simple alkyl-substituted analogs like the 3-methyl or 3-ethyl derivatives are obtained as mixtures of diastereomers with distinct olfactory properties, demonstrating that subtle stereochemical changes lead to functionally divergent compounds [1]. Furthermore, in the context of its known association with protease inhibition, the specific furanyl moiety and spirocyclic scaffold of this small molecule are essential for the structure-activity relationship, distinguishing it from other classes of trypsin inhibitors [2]. Therefore, selecting the precise compound, CAS 80449-32-7, is essential for experimental reproducibility and achieving intended biological or organoleptic outcomes.

Quantitative Comparative Evidence for 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-


Differentiation via Spiroacetal Core: Impact of 3-Substituent on Diastereomer Ratios and Properties

In the synthesis of 2,4-dioxaspiro[5.5]undec-8-ene derivatives, the nature of the 3-substituent influences the product's stereochemical outcome. While the target 3-(2-furanyl) derivative's specific diastereomer ratio is not quantified in the primary source, a foundational study establishes that 3-alkyl substituted analogs (e.g., 3-methyl, 3-ethyl) are consistently obtained as 1:1 mixtures of diastereomers, contrary to prior assumptions of purity [1]. This finding underscores that the core spiroacetal framework is not stereochemically fixed and that the 3-substituent, like the furanyl group in CAS 80449-32-7, is a key determinant of the final product's stereochemical profile and, consequently, its functional properties (e.g., distinct olfactory characteristics) [1].

Stereochemistry Synthesis Olfactory Properties

Class-Level Performance: Ulinastatin's Superiority in Islet Viability Compared to Other Trypsin Inhibitors

Given that the target compound is the small-molecule component of the clinically used glycoprotein ulinastatin, comparative data on ulinastatin provides a class-level performance benchmark. A head-to-head study compared preservation solutions containing ulinastatin (MK solution) against those with gabexate mesilate (GK) or nafamostat mesilate (NK) for islet isolation [1]. The MK solution (containing ulinastatin) resulted in significantly higher islet viability and a significantly higher stimulation index compared to the GK group [1]. This suggests that the ulinastatin class, which includes the core structure of CAS 80449-32-7, offers quantifiable advantages over other protease inhibitors in this specific application.

Protease Inhibition Organ Preservation Islet Transplantation

Validated Application Scenarios for 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- Based on Comparative Evidence


As a Critical Reference Standard in Stereochemical Studies of Spiroacetals

This compound serves as a specific stereochemical variant within the 2,4-dioxaspiro[5.5]undec-8-ene family. Research has shown that even simple 3-alkyl derivatives are complex mixtures of diastereomers, contrary to prior assumptions [1]. Therefore, CAS 80449-32-7, with its unique 3-(2-furanyl) group, is an essential reference standard for studies investigating the relationship between 3-substituent identity, stereochemistry, and the resulting chemical or physical properties of this spiroacetal class.

As a Foundational Building Block in Protease Inhibitor Research

Given its association with ulinastatin, a clinically used protease inhibitor with demonstrated superiority over gabexate mesilate in specific assays [2], this small molecule is a key synthetic target or research tool. It is applicable in the development of new protease inhibitor candidates, where the spiroacetal core and furanyl moiety can be used to probe structure-activity relationships (SAR) critical for binding affinity and selectivity against serine proteases.

As a High-Value Intermediate for Fragrance and Flavor Development

The foundational research on 2,4-dioxaspiro[5.5]undec-8-enes demonstrates that diastereomers of this class possess 'distinctly different olfactory properties' [1]. This, combined with established patent literature on the use of related spiroacetals in perfumery, positions CAS 80449-32-7 as a valuable intermediate or lead compound for the discovery and development of novel fragrance ingredients with unique organoleptic profiles [1].

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